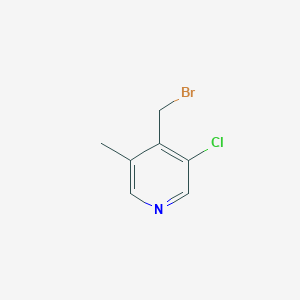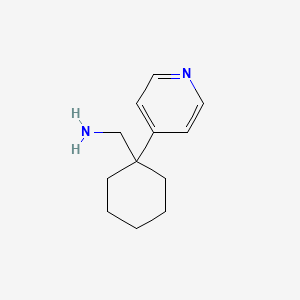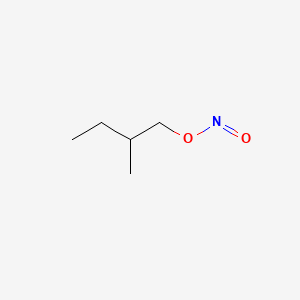
2-Methylbutyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl nitrite is an organic compound with the molecular formula C5H11NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alkyl alcohols. This compound is known for its distinctive fruity odor and is used in various chemical and industrial applications .
Métodos De Preparación
2-Methylbutyl nitrite can be synthesized through the reaction of 2-methylbutanol with sodium nitrite in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the product . The general procedure involves mixing the alcohol with sodium nitrite and adding sulfuric acid slowly while maintaining the temperature around 0°C. The mixture is then allowed to separate into layers, and the organic layer is washed and dried to obtain the pure nitrite .
Análisis De Reacciones Químicas
2-Methylbutyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methylbutyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: It is studied for its effects on biological systems, including its vasodilatory properties.
Medicine: It has been used in the treatment of angina pectoris due to its ability to dilate blood vessels.
Mecanismo De Acción
The primary mechanism of action of 2-Methylbutyl nitrite involves the release of nitric oxide (NO), which is a potent vasodilator. Nitric oxide activates guanylyl cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and subsequent vasodilation . The compound’s effects are primarily mediated through this NO-cGMP pathway.
Comparación Con Compuestos Similares
2-Methylbutyl nitrite is similar to other alkyl nitrites such as:
Amyl nitrite (3-methylbutyl nitrite): Used for similar vasodilatory purposes and in organic synthesis.
Ethyl nitrite: A more volatile compound used in similar chemical reactions.
Butyl nitrite: Another alkyl nitrite with similar chemical properties and applications.
What sets this compound apart is its specific molecular structure, which can influence its reactivity and the types of reactions it undergoes. Its unique properties make it suitable for specific applications where other alkyl nitrites may not be as effective .
Propiedades
Número CAS |
1653-56-1 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
2-methylbutyl nitrite |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2)4-8-6-7/h5H,3-4H2,1-2H3 |
Clave InChI |
SPPJRKXICASMOA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
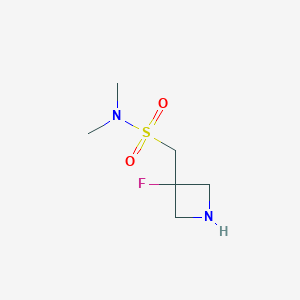
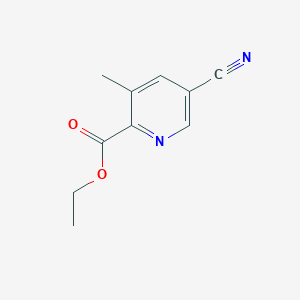
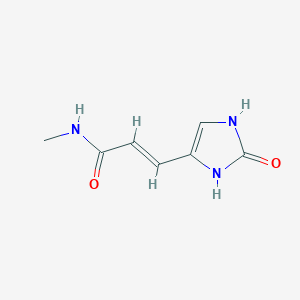


![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)

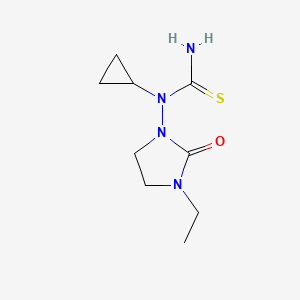
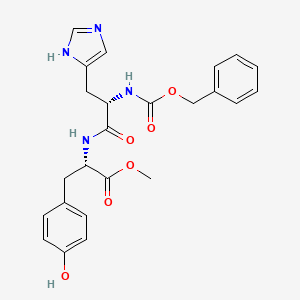
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
